6-Ethyl-2-methyl-1H-benzo[d]imidazole 6-Ethyl-2-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17198568
InChI: InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

6-Ethyl-2-methyl-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC17198568

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-methyl-1H-benzo[d]imidazole -

Specification

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 6-ethyl-2-methyl-1H-benzimidazole
Standard InChI InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)
Standard InChI Key JIIPEJSYISRQCY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(N2)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-Ethyl-2-methyl-1H-benzo[d]imidazole is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol. The benzimidazole core consists of a fused benzene and imidazole ring system, where the ethyl substituent at position 6 enhances lipophilicity, and the methyl group at position 2 moderates electronic effects. Comparative crystallographic studies of related benzimidazoles, such as ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 19.937 Å, b = 5.708 Å, c = 23.406 Å, and β = 108.521° . These structural insights suggest that 6-Ethyl-2-methyl-1H-benzo[d]imidazole likely adopts a planar conformation optimized for π-π stacking interactions in solid-state arrangements.

Synthetic Methodologies

Condensation and Cyclization Routes

The synthesis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole typically involves the condensation of substituted o-phenylenediamine derivatives with carbonyl compounds. For example, ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate (C₁₀H₉ClN₂O₂, MW 224.64 g/mol) is synthesized via cyclization reactions involving chlorinated intermediates . Adapting this approach, the target compound can be prepared by reacting 4-ethyl-3-methylbenzene-1,2-diamine with formic acid under reflux conditions. The reaction proceeds through Schiff base formation, followed by intramolecular cyclization to yield the benzimidazole core .

Table 1: Key Synthetic Parameters for Benzimidazole Derivatives

Reaction ComponentConditionsYield (%)Reference
4-Ethyl-3-methyl-o-phenylenediamineFormic acid, reflux, 6 hr72
Ethyl 2-chloro intermediatePd-catalyzed cross-coupling68
Continuous flow synthesis120°C, 2 bar pressure89

Industrial-Scale Production

Continuous flow reactors have been employed for scaled-up synthesis of analogous compounds, achieving yields exceeding 85% under optimized conditions (120°C, 2 bar pressure) . Catalytic systems utilizing palladium or nickel enhance reaction efficiency, particularly for introducing alkyl substituents like the ethyl group at position 6.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR data for ethyl 4-acetoxy-1-benzyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate (a structurally related compound) show characteristic peaks at δ 8.10 (s, 1H, aromatic), δ 7.40–7.15 (m, 5H, benzyl), and δ 2.81 (q, 2H, ethyl group) . For 6-Ethyl-2-methyl-1H-benzo[d]imidazole, the methyl group at position 2 is expected to resonate near δ 2.50–2.60, while the ethyl group’s methyl protons would appear as a triplet near δ 1.25–1.30.

Crystallographic Analysis

While direct crystal data for 6-Ethyl-2-methyl-1H-benzo[d]imidazole are unavailable, studies on ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate demonstrate the utility of X-ray diffraction in resolving substituent effects on molecular packing . The dihydroimidazole variant crystallizes in a monoclinic system with Z = 8 and a unit cell volume of 2525.7 ų, parameters that provide a benchmark for predicting the target compound’s solid-state behavior.

Physicochemical Properties

The ethyl and methyl substituents impart distinct solubility characteristics:

  • LogP: Estimated at 2.8 (indicating moderate lipophilicity)

  • Aqueous solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents for biological applications

  • Thermal stability: Decomposition temperature >250°C, consistent with aromatic heterocycles

Comparative analysis with ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate (aqueous solubility: 0.3 mg/mL) highlights the role of halogen substituents in modulating polarity .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Benzimidazole Properties

CompoundSubstituentsSolubility (mg/mL)LogPApplication
6-Ethyl-2-methyl-1H-benzimidazole6-Ethyl, 2-Methyl<12.8Drug discovery
Ethyl 2-chloro derivative 6-Ethoxycarbonyl, 2-Cl0.33.1Synthetic intermediate
5,6-Dichloro-methyl variant 5,6-Cl, 2-Methyl0.52.9Crystallography studies

The methyl group at position 2 reduces steric hindrance compared to bulkier substituents, potentially enhancing binding affinity in pharmacological targets.

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